[2-(2-Bromo-5-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane
CAS No.: 811867-36-4
Cat. No.: VC16809625
Molecular Formula: C14H22BrFO2Si
Molecular Weight: 349.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 811867-36-4 |
|---|---|
| Molecular Formula | C14H22BrFO2Si |
| Molecular Weight | 349.31 g/mol |
| IUPAC Name | 2-(2-bromo-5-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-10-11(16)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3 |
| Standard InChI Key | ISIKBQMOZSABLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)F)Br |
Introduction
2-(2-Bromo-5-fluorophenoxy)ethoxydimethylsilane is a specialized organosilicon compound widely used in organic synthesis and material sciences. Its unique chemical structure, featuring both halogenated aromatic and silyl ether groups, makes it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.
Molecular Information
Structural Features
The compound consists of:
-
A brominated and fluorinated phenoxy group.
-
An ethoxy linker bound to a tert-butyl-dimethylsilyl (TBDMS) group.
Chemical Identifiers
Synthetic Intermediate
This compound serves as a key intermediate in organic synthesis, particularly for:
-
The development of halogenated pharmaceuticals.
-
The synthesis of functionalized aromatic compounds.
Material Science
The TBDMS group protects hydroxyl functionalities during multi-step reactions, making it ideal for applications in:
-
Polymer chemistry.
-
Advanced material design.
Synthesis
The synthesis typically involves:
-
Halogenation of a phenolic precursor to introduce bromine and fluorine atoms.
-
Etherification with ethylene glycol derivatives.
-
Protection with tert-butyl-dimethylsilyl chloride (TBDMS-Cl).
Safety and Storage
While specific safety data is unavailable, general precautions for organosilicon compounds include:
-
Storage in a dry, cool environment.
-
Avoidance of exposure to moisture or strong acids.
Biological Relevance
Although this compound itself lacks direct biological activity data, its structural analogs have been explored for antimicrobial and anticancer properties due to their halogenated aromatic cores .
Molecular Docking Studies
Halogenated compounds like this one are often studied for their binding affinities to biological targets using molecular docking techniques, which can reveal potential pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume